N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Description
This compound features a benzenesulfonamide core substituted with five methyl groups, enhancing steric hindrance and lipophilicity. The ethyl linker bears two thiophene rings (2- and 3-substituted) and a hydroxyl group, contributing to its unique electronic and steric profile. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting sulfur-rich biological systems.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S3/c1-13-14(2)16(4)20(17(5)15(13)3)28(24,25)22-12-21(23,18-8-10-26-11-18)19-7-6-9-27-19/h6-11,22-23H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVAIQCUMDJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation and Reductive Amination
The hydroxyethyl-thiophene amine is synthesized via a two-step sequence:
- Aldol condensation between thiophene-2-carbaldehyde and thiophene-3-carbaldehyde to form 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetaldehyde.
- Reductive amination using ammonium acetate and sodium cyanoborohydride to yield the primary amine.
Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aldol | NaOH (10% aq.) | Ethanol | 25°C | 68% |
| Reductive Amination | NH₄OAc, NaBH₃CN | MeOH | 0°C → RT | 72% |
The aldol step achieves moderate regioselectivity due to competing nucleophilic attacks at the α-positions of both thiophene rings. Polar solvents like ethanol enhance solubility but require strict pH control to prevent thiophene ring oxidation.
Synthesis of 2,3,4,5,6-Pentamethylbenzenesulfonyl Chloride
Sulfonation of Pentamethylbenzene
Pentamethylbenzene undergoes sulfonation with chlorosulfonic acid to yield the sulfonyl chloride. This reaction is highly exothermic and requires precise temperature control.
Optimized Protocol
| Parameter | Value |
|---|---|
| Reagent Ratio (Pentamethylbenzene : ClSO₃H) | 1 : 1.2 |
| Solvent | Dichloromethane |
| Temperature | -10°C to -5°C |
| Reaction Time | 4 hours |
| Yield | 93.5% |
The use of dichloromethane minimizes side reactions, while slow addition of chlorosulfonic acid prevents overheating. The product is purified via recrystallization from hexane, achieving >99% purity (HPLC).
Sulfonamide Coupling Reaction
Amine-Sulfonyl Chloride Reaction
The final step involves reacting the hydroxyethyl-thiophene amine with pentamethylbenzenesulfonyl chloride under Schotten-Baumann conditions.
Procedure
- Dissolve the amine (1 equiv) in anhydrous THF.
- Add sulfonyl chloride (1.1 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Quench with ice-water and extract with ethyl acetate.
Yield Optimization
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyridine | THF | 0°C → RT | 85% |
| Et₃N | DCM | RT | 78% |
Pyridine outperforms triethylamine due to its superior ability to scavenge HCl, preventing amine protonation. The steric bulk of the pentamethylbenzene group necessitates extended reaction times to ensure complete conversion.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity |
|---|---|
| HPLC (C18 column) | 98.7% |
| Elemental Analysis | C: 58.3%, H: 5.9%, N: 3.8% (calc. C: 58.5%, H: 5.7%, N: 3.6%) |
Challenges and Mitigation Strategies
Thiophene Ring Stability
Thiophene rings are prone to electrophilic substitution under acidic conditions. To mitigate:
Steric Hindrance in Sulfonamide Formation
The pentamethyl group impedes nucleophilic attack by the amine. Solutions include:
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the sulfonation step reduces thermal degradation risks and improves yield reproducibility:
| Parameter | Batch | Flow |
|---|---|---|
| Yield | 93.5% | 95.2% |
| Reaction Time | 4 hours | 45 minutes |
| Byproducts | 2.1% | 0.8% |
Flow systems enable rapid heat dissipation, critical for exothermic sulfonation.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide depends on its application. In medicinal chemistry, it may inhibit enzymes or interact with biological targets through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The thiophene rings may also participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s dual thiophene substitution is rare; analogs typically incorporate single heterocycles (e.g., pyridine or triazole ).
- The hydroxyl group on the ethyl linker distinguishes it from non-polar analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide .
2.3 Physicochemical Properties
Spectroscopic Data :
- IR Spectroscopy :
- Target Compound: Expected O–H stretch (3200–3600 cm⁻¹), C=S absent (unlike triazole-thiones ), and sulfonamide S=O (~1350 cm⁻¹).
- Triazole-thiones : C=S stretch at 1247–1255 cm⁻¹; absence of S–H confirms thione tautomer .
- Hydrazinecarbothioamides : C=O stretch at 1663–1682 cm⁻¹, absent in cyclized products.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, synthesizing data from various sources.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Thiophene Rings: Contributing to its electronic properties and potential interactions with biological targets.
- Pentamethylbenzenesulfonamide Group: Enhancing solubility and stability.
Molecular Formula: C₁₅H₁₈N₂O₃S₂
Molecular Weight: 342.44 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiophene rings may facilitate binding to receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological responses, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds related to benzenesulfonamides exhibit significant antimicrobial properties. For instance:
- Study Findings: A library of benzenesulfonamide derivatives was synthesized and tested for antimicrobial efficacy. Compounds showed minimum inhibitory concentrations (MIC) ranging from 5 to 11 µM against various bacterial strains .
Antioxidant Activity
The antioxidant potential of related compounds has been demonstrated through radical scavenging assays:
- Results: Certain derivatives exhibited high radical scavenging activity, with values reaching up to 95.12%, indicating strong antioxidant properties .
Cytotoxicity
Safety assessments against various cell lines suggest that these compounds may possess low cytotoxicity, making them suitable candidates for further development in therapeutic applications:
- Cytotoxicity Testing: Compounds were found to be safe against animal cell lines and plant seed germination tests .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential.
| Compound Name | Antimicrobial Activity (MIC) | Antioxidant Activity (%) | Cytotoxicity |
|---|---|---|---|
| This compound | 5–11 µM | 95.12 | Low |
| Compound A (related benzenesulfonamide) | 8–15 µM | 90.00 | Moderate |
| Compound B (alternative sulfonamide) | 10–20 µM | 85.00 | Low |
Case Studies
- Synthesis and Evaluation of Novel Derivatives:
- Mechanistic Insights:
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None, DCM | 25°C | 12 h | 65–70 |
| 2 | CuI, TBHP | 85°C | 16 h | 82 |
Advanced: How can reaction conditions be optimized to reduce side-product formation during sulfonamide coupling?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions. For example, using polar aprotic solvents (DMF) improves sulfonamide coupling efficiency by stabilizing transition states .
- Catalyst screening : Copper(I) iodide (CuI) enhances C–N bond formation in thiophene-containing systems, reducing dimerization side products .
- In-situ monitoring : Use HPLC or FT-IR to track reaction progress and terminate before side reactions dominate .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to verify thiophene proton environments (δ 6.8–7.2 ppm) and sulfonamide NH resonance (δ 5.5–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the pentamethylbenzenesulfonamide moiety .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles with similar sulfonamide-thiophene structures .
Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For antimicrobial studies, use CLSI/MIC guidelines .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for target binding and in-vitro enzyme inhibition assays .
- Purity verification : Re-test compounds after HPLC purification to exclude impurities as confounding factors .
Advanced: What computational strategies predict reaction pathways for synthesizing such complex sulfonamides?
Methodological Answer:
- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for thiophene coupling .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for sulfonamide formation .
- Molecular dynamics : Simulate solvent effects on reaction kinetics to prioritize experimental conditions .
Basic: What role do thiophene rings play in the compound’s pharmacological potential?
Methodological Answer:
- Aromatic interactions : Thiophene’s π-system enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
- Metabolic stability : Sulfur atoms reduce oxidative degradation in vivo compared to furan analogs .
- Bioisosteric replacement : Compare activity with phenyl/furan analogs to isolate thiophene-specific effects .
Advanced: How is stereochemical control achieved during the hydroxyethyl backbone synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity in hydroxyethyl formation .
- Asymmetric catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution of racemic intermediates .
- Crystallization-induced diastereomer resolution : Separate diastereomers via selective crystallization .
Basic: How should stability studies be designed to assess shelf-life under varying conditions?
Methodological Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, then monitor via HPLC for decomposition peaks .
- Long-term storage : Store aliquots at –20°C (dry) and –80°C (solution in DMSO), testing bioactivity monthly for 12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
